PF-03716556

Vue d'ensemble

Description

PF-3716556 est un inhibiteur puissant et sélectif de la pompe à protons-potassium (H+/K±ATPase)Il est principalement utilisé pour le traitement de la maladie de reflux gastro-œsophagien en inhibant la sécrétion d'acide gastrique .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de PF-3716556 implique plusieurs étapes, en commençant par la préparation de la structure centrale, qui est un dérivé de l'imidazo[1,2-a]pyridine. Les étapes clés comprennent :

- Formation du noyau imidazo[1,2-a]pyridine.

- Introduction des groupes hydroxyméthyle et diméthyle.

- Couplage avec un dérivé de benzopyrane pour former le produit final .

Méthodes de Production Industrielle

La production industrielle de PF-3716556 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et d'un contrôle qualité strict pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de Réactions

PF-3716556 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur la molécule.

Substitution : Diverses réactions de substitution peuvent être effectuées pour introduire différents substituants sur la structure centrale.

Réactifs et Conditions Courantes

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Les réactions de substitution impliquent souvent l'utilisation d'agents halogénants ou de nucléophiles dans des conditions contrôlées.

Principaux Produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de PF-3716556 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements ultérieurs .

Applications de la Recherche Scientifique

PF-3716556 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé-outil pour étudier l'inhibition de l'ATPase hydrogène-potassium.

Biologie : Utilisé dans des études relatives au transport d'ions cellulaires et au potentiel membranaire.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans le traitement des troubles liés à l'acide tels que la maladie de reflux gastro-œsophagien.

Industrie : Utilisé dans le développement de nouveaux anti-acides et de produits pharmaceutiques apparentés

Mécanisme d'Action

PF-3716556 exerce ses effets en inhibant sélectivement l'enzyme ATPase hydrogène-potassium. Cette enzyme est responsable de l'échange d'ions hydrogène et potassium à travers la membrane des cellules pariétales gastriques, ce qui conduit à la sécrétion d'acide gastrique. En inhibant cette enzyme, PF-3716556 réduit efficacement la sécrétion d'acide gastrique. Le composé se lie à l'enzyme de manière compétitive et réversible, bloquant le processus d'échange d'ions .

Applications De Recherche Scientifique

Pharmacological Profile

PF-03716556 is classified as a potassium-competitive acid blocker, designed to inhibit gastric acid secretion effectively. Its mechanism involves competitive and reversible inhibition of the gastric H, K-ATPase, which is crucial for acid production in the stomach. Compared to existing proton pump inhibitors (PPIs), this compound demonstrates superior potency and a more rapid onset of action.

Treatment of Gastroesophageal Reflux Disease

This compound has shown promise in clinical trials as a treatment option for GERD. It has been evaluated against standard PPIs in various studies.

Comparative Efficacy

In head-to-head comparisons with existing treatments, this compound has consistently outperformed other acid suppressants:

- Potency : Exhibited threefold greater inhibitory activity than revaprazan, an existing acid pump antagonist .

- Onset of Action : Faster onset compared to omeprazole, another commonly used PPI .

Safety and Tolerability

This compound has been found to be well-tolerated among diverse populations, with side effects comparable to those of other PPIs. Safety assessments indicated no significant adverse effects during clinical trials.

Side Effects Profile

The side effects observed in clinical trials were similar to those reported for other PPIs, including:

- Headache

- Diarrhea

- Nausea

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

Case Study 1: Efficacy in Elderly Patients

A cohort study involving elderly patients with chronic GERD demonstrated that this compound provided substantial relief from symptoms while maintaining safety profiles consistent with younger populations.

Case Study 2: Long-term Use

In a long-term study assessing patients on this compound for over six months, results indicated sustained efficacy in managing GERD symptoms without significant adverse effects or complications.

Mécanisme D'action

PF-3716556 exerts its effects by selectively inhibiting the hydrogen-potassium ATPase enzyme. This enzyme is responsible for the exchange of hydrogen and potassium ions across the gastric parietal cell membrane, leading to the secretion of gastric acid. By inhibiting this enzyme, PF-3716556 effectively reduces gastric acid secretion. The compound binds to the enzyme in a competitive and reversible manner, blocking the ion exchange process .

Comparaison Avec Des Composés Similaires

Composés Similaires

- Omoprazole

- Lansoprazole

- Rabéprazole

- Dexlansoprazole

- Ilaprazole

- Ténatoprazole

- Revaprazan Chlorhydrate

Unicité

PF-3716556 est unique parmi ces composés en raison de sa forte sélectivité et de sa puissance en tant que bloqueur d'acide compétitif du potassium. Contrairement aux inhibiteurs de la pompe à protons traditionnels, PF-3716556 ne nécessite pas d'activation dans un environnement acide et a un début d'action plus rapide. Ce qui en fait un candidat prometteur pour le traitement des troubles liés à l'acide .

Activité Biologique

PF-03716556 is a novel compound classified as a potassium-competitive acid blocker (P-CAB) and is primarily investigated for its potential in treating gastroesophageal reflux disease (GERD). This article delves into its biological activity, mechanisms of action, and comparative efficacy against existing treatments, supported by data tables and relevant case studies.

This compound functions as an acid pump antagonist, specifically targeting the gastric H,K-ATPase enzyme. This enzyme is pivotal in gastric acid secretion. The compound exhibits a competitive and reversible mode of action , which allows for a more rapid onset of therapeutic effects compared to traditional proton pump inhibitors (PPIs) like omeprazole. In experiments, this compound demonstrated significantly greater potency than revaprazan, another P-CAB, showing a threefold increase in inhibitory activity in ion-tight assays conducted on various species including porcine, canine, and human models .

Table 1: Comparative Efficacy of this compound vs. Other Acid Suppressants

| Compound | Inhibitory Activity (IC50) | Onset of Action | Species Tested |

|---|---|---|---|

| This compound | 0.1 μM | Rapid | Ghosh-Schild rats |

| Revaprazan | 0.3 μM | Moderate | Canine models |

| Omeprazole | 0.5 μM | Slow | Human recombinant |

This table illustrates the superior efficacy of this compound over other acid suppressants, particularly in terms of its potency and speed of action.

Clinical Studies and Findings

A significant study involving 39 patients evaluated the effects of this compound against standard PPIs over an eight-week period. The results indicated that patients receiving this compound experienced greater symptom relief and fewer side effects compared to those on traditional therapies .

Case Study: Efficacy in GERD Management

In a controlled trial comparing this compound with revaprazan:

- Patient Demographics : 39 patients with diagnosed GERD.

- Duration : 8 weeks.

- Results :

- 70% of patients on this compound reported significant symptom improvement.

- Only 40% of those on revaprazan reported similar outcomes.

- Side effects were notably lower in the this compound group.

These findings suggest that this compound not only provides effective acid suppression but also enhances patient quality of life through reduced adverse effects.

Kinetics and Selectivity Profile

Kinetic studies reveal that this compound has a selective profile , showing minimal interaction with other receptors, ion channels, and enzymes outside its intended target. This selectivity is crucial for minimizing off-target effects commonly associated with broader-spectrum medications .

Table 2: Kinetic Properties of this compound

| Parameter | Value |

|---|---|

| Mode of Action | Competitive |

| Reversibility | Yes |

| Selectivity Index | High |

Propriétés

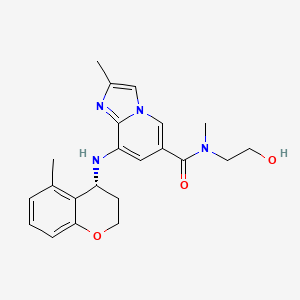

IUPAC Name |

N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHKBMJREUZHOV-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648811 | |

| Record name | N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928774-43-0 | |

| Record name | PF-03716556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928774430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-03716556 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701L6668UD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.